

physicochemical properties of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

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Compound of Interest

Compound Name: 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

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An In-depth Technical Guide on the Physicochemical Properties of **5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a polymethoxylated flavonoid, a class of natural compounds known for their diverse biological activities. This molecule has been isolated from plant species such as *Lagochilus leiacanthus* and *Scutellaria alpina*[1]. Structurally, it possesses a characteristic C6-C3-C6 flavone backbone, extensively decorated with both hydroxyl and methoxy functional groups. These substitutions significantly influence its physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known physicochemical properties, standard experimental protocols for their determination, and insights into its potential biological interactions.

Physicochemical Data

Quantitative data for **5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone** is summarized below. It should be noted that while many properties have been calculated based on its structure, specific experimental data for properties like melting point and solubility are not widely published, a common scenario for specialized natural products.

Property	Value	Source
IUPAC Name	2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one	PubChem[1]
Synonyms	98187-98-5, MLS001049145	PubChem[1]
CAS Number	98187-98-5	ChemicalBook[2]
Molecular Formula	C ₁₈ H ₁₆ O ₈	PubChem[1]
Molecular Weight	360.30 g/mol	PubChem[1]
Exact Mass	360.08451746 Da	PubChem[1]
XLogP3 (Computed)	2.6	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	8	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Topological Polar Surface Area	135 Å ²	PubChem[1]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of flavonoids. These protocols are broadly applicable and can be adapted for the specific analysis of **5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone**.

Melting Point Determination by Capillary Method

The capillary method is a standard technique for determining the melting point of a solid crystalline substance[2].

- Principle: A small, finely ground sample is packed into a capillary tube and heated in a controlled manner. The temperature at which the solid phase transitions to a liquid phase is recorded as the melting point range[3]. Impurities typically cause a depression and broadening of the melting point range[3].

- Apparatus: Melting point apparatus (with heating block or oil bath), capillary tubes (sealed at one end), thermometer, sample pulverizer.
- Procedure:
 - Sample Preparation: A small amount of the dry, crystalline compound is finely pulverized. The open end of a capillary tube is jabbed into the sample pile to collect a small amount of powder[4].
 - Packing: The tube is inverted and tapped gently on a hard surface to pack the sample into the closed end. Alternatively, the tube can be dropped multiple times through a long glass tube to achieve dense packing[4]. The final packed sample height should be 2-3 mm[4].
 - Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer[2][3].
 - Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point[4].
 - Observation: The sample is observed through a magnifying lens. Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent[5][6].

- Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the saturated solution is then measured, representing its solubility[6].
- Apparatus: Stoppered glass flasks or vials, constant temperature shaker/incubator, filtration system (e.g., syringe filters with low analyte binding), centrifuge, analytical balance, and a quantitative analysis system (e.g., HPLC-UV, UV-Vis spectrophotometer).

- Procedure:
 - Preparation: An excess amount of the flavonoid is weighed and added to a series of flasks containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol)[7][8]. The amount should be sufficient to ensure a solid phase remains after equilibrium[7].
 - Equilibration: The flasks are sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The samples are agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved[6][8].
 - Phase Separation: After equilibration, the suspensions are allowed to stand to permit sedimentation. The supernatant is then carefully removed and clarified by centrifugation or filtration to remove all undissolved particles[9].
 - Quantification: The concentration of the flavonoid in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC-UV[6]. A calibration curve prepared with known concentrations of the compound is used for accurate quantification. The result is expressed in units such as mg/mL or μ M.

pKa Determination by UV-Vis Spectrophotometry

The ionization constant (pKa) of a flavonoid can be determined by observing changes in its UV-Vis absorption spectrum as a function of pH.

- Principle: The hydroxyl groups on the flavonoid structure can ionize (deprotonate) as the pH of the solution increases. This change in ionization state alters the electronic conjugation of the molecule, leading to a shift in the wavelength of maximum absorbance (λ_{max}). By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be calculated using the Henderson-Hasselbalch equation. This method is particularly useful for flavonoids, which are chromophoric[10][11].
- Apparatus: UV-Vis spectrophotometer, matched quartz cuvettes, pH meter, volumetric flasks, micropipettes.
- Procedure:

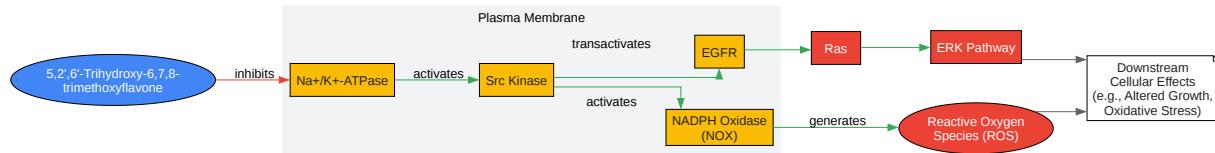
- Stock Solution: A concentrated stock solution of the flavonoid is prepared in a suitable solvent like methanol or ethanol[12].
- Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.
- Sample Preparation: For each pH value, a cuvette is prepared by adding a small, constant aliquot of the flavonoid stock solution to a fixed volume of the buffer solution. This ensures the total flavonoid concentration is the same in all samples.
- Spectral Measurement: The UV-Vis spectrum (e.g., from 200 to 500 nm) is recorded for each sample against a buffer blank. The absorbance at the λ_{max} that shows the largest shift upon deprotonation is recorded for each pH.
- Data Analysis: A plot of absorbance versus pH is generated. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

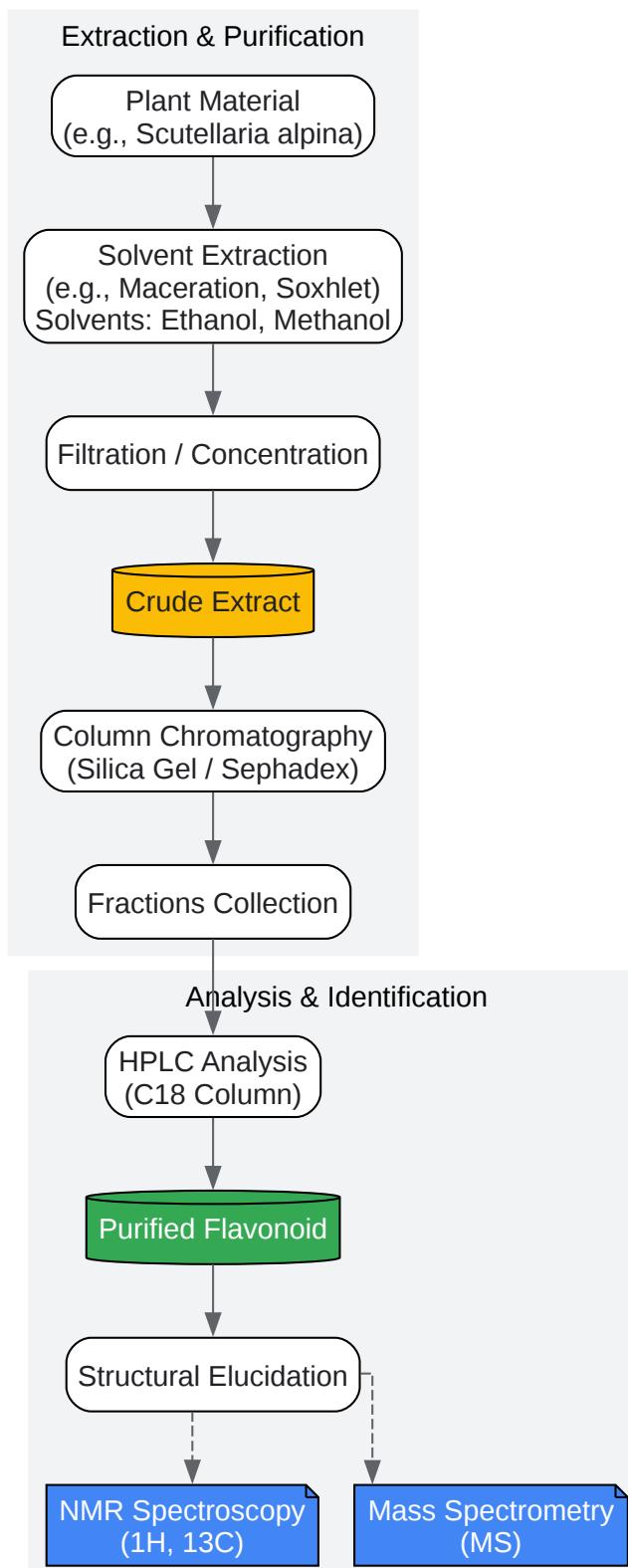
Biological Activity and Signaling Pathways

Inhibition of ATPase

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone has been reported to exhibit inhibitory effects on ATPase[2]. Many flavonoids are known to interact with Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes[13][14]. Inhibition of this pump can lead to a cascade of downstream signaling events.

Binding of an inhibitor like a flavonoid to the Na+/K+-ATPase can trigger a conformational change that activates associated signaling partners, such as the non-receptor tyrosine kinase Src[15]. This activation can initiate a signaling cascade independent of the enzyme's ion-pumping function. Activated Src can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation[15]. This signaling can also lead to the generation of reactive oxygen species (ROS) through NADPH oxidase (NOX) activation, contributing to cellular oxidative stress[15].



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References

- 1. 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone | C18H16O8 | CID 1801510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Melting Point of Flavonoids by Capillary Method - STEMart [stemart.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. media.neliti.com [media.neliti.com]
- 13. Effects of synthetic and naturally occurring flavonoids on Na⁺,K⁺-ATPase: aspects of the structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Na⁺,K⁽⁺⁾-ATPase by flavonoids and their inotropic effect. Investigation of the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Na/K-ATPase Signaling in Oxidative Stress Related to Obesity and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
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